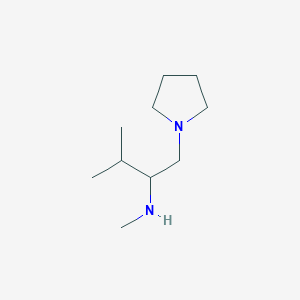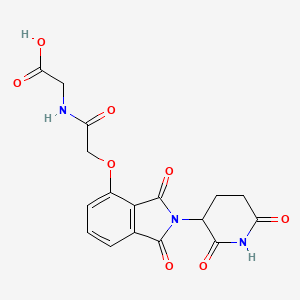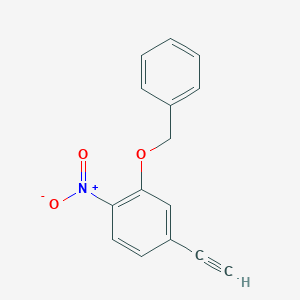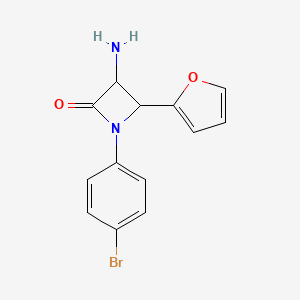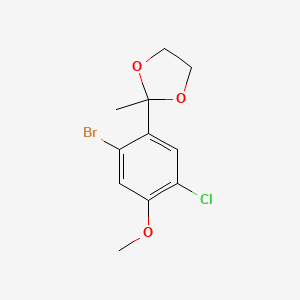
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring substituted with bromo, chloro, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-bromo-5-chloro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen substituents.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, palladium on carbon
Major Products
Substitution: Formation of new compounds with different substituents
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of dehalogenated products
科学的研究の応用
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)boronic acid
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)ethanol
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H12BrClO3 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
2-(2-bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12BrClO3/c1-11(15-3-4-16-11)7-5-9(13)10(14-2)6-8(7)12/h5-6H,3-4H2,1-2H3 |
InChIキー |
GONLJDCPPJOBJL-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2=CC(=C(C=C2Br)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


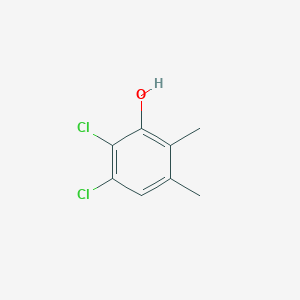
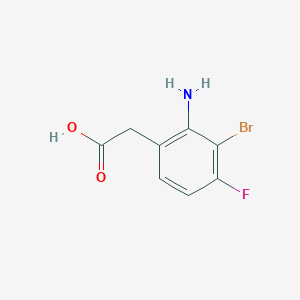
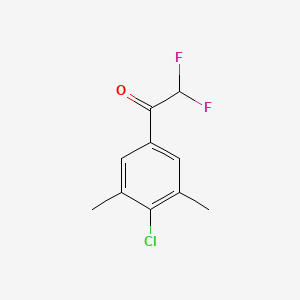



![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
